

A Technical Guide to Natural Microbial Sources of *cis,cis*-Muconate

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Compound of Interest

Compound Name: *cis,cis*-Muconate

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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

***cis,cis*-Muconate** (ccMA) is a high-value, bio-privileged platform chemical essential for the production of novel polymers, pharmaceuticals, and performance-advantaged materials like nylon-6,6 and polyethylene terephthalate (PET). As industries pivot towards sustainable manufacturing, microbial fermentation has emerged as a compelling alternative to petrochemical-based synthesis. This technical guide provides an in-depth overview of the primary natural and engineered microbial systems for ccMA production. It details the key microorganisms, their underlying metabolic pathways, quantitative production metrics, and the experimental protocols required for their cultivation, genetic manipulation, and product analysis.

Principal Microbial Platforms for *cis,cis*-Muconate Production

The microbial production of ccMA is predominantly achieved through two strategic approaches: the catabolism of aromatic compounds by wild-type or engineered soil bacteria, and the de novo synthesis from simple sugars like glucose in engineered platform organisms. Key microorganisms in this field include *Pseudomonas putida*, *Corynebacterium glutamicum*, *Amycolatopsis* sp., and *Rhodococcus jostii*, as well as extensively engineered strains of *Escherichia coli* and *Saccharomyces cerevisiae*.^[1]

These microbes typically utilize the β -ketoadipate pathway for the degradation of aromatic compounds, where ccMA is a natural intermediate.^[2] The core strategy for achieving ccMA accumulation involves the genetic deletion of the *catB* gene, which encodes the muconate cycloisomerase enzyme responsible for converting ccMA into muconolactone.^{[3][4]} This effectively creates a metabolic bottleneck, forcing the accumulation of the desired product.

Pseudomonas putida

A versatile Gram-negative soil bacterium, *P. putida* is highly regarded for its robust metabolism and tolerance to toxic aromatic compounds, making it an ideal chassis for converting lignin-derived monomers and other aromatics into ccMA.^{[5][6]}

Corynebacterium glutamicum

This Gram-positive soil bacterium is a workhorse of industrial biotechnology, traditionally used for amino acid production. It has been successfully engineered to produce high titers of ccMA from both aromatic feedstocks and glucose.^{[3][7]}

***Amycolatopsis* sp.**

Members of this actinomycete genus are noted for their ability to metabolize a broad spectrum of lignin-based aromatics, including guaiacol, which is a predominant monomer in depolymerized lignin.^{[4][8]}

Rhodococcus jostii

R. jostii is another actinomycete with exceptional catabolic versatility and stress resistance, capable of degrading a wide array of aromatic compounds found in lignin hydrolysates.^{[9][10]}

Engineered Platform Organisms

Strains of *E. coli* and *S. cerevisiae* have been metabolically engineered to produce ccMA de novo from glucose.^[1] This is achieved by introducing heterologous pathways that divert intermediates from the native shikimate pathway, such as 3-dehydroshikimate (DHS), towards ccMA synthesis.^[11]

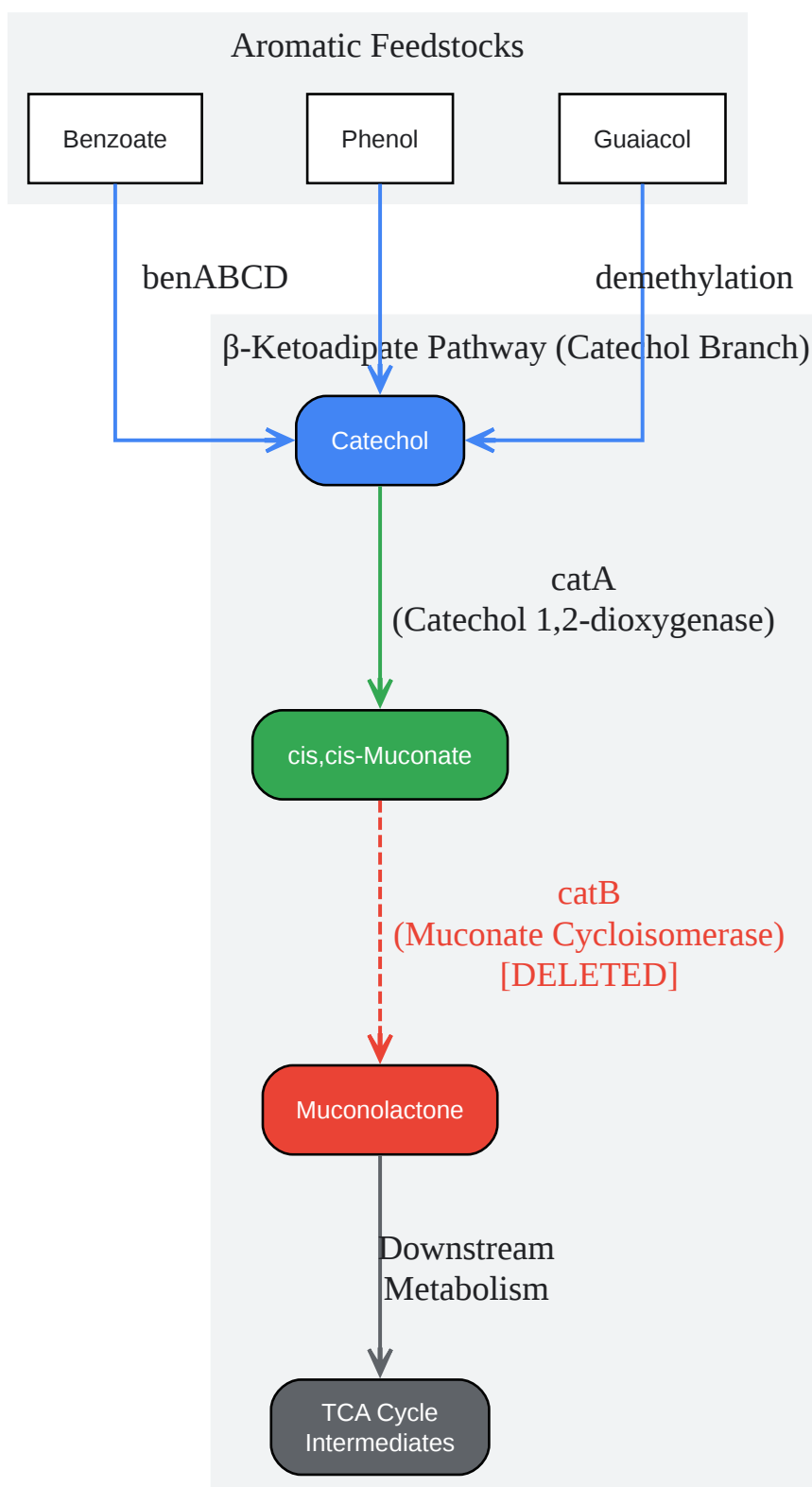
Metabolic Pathways for **cis,cis-Muconate**

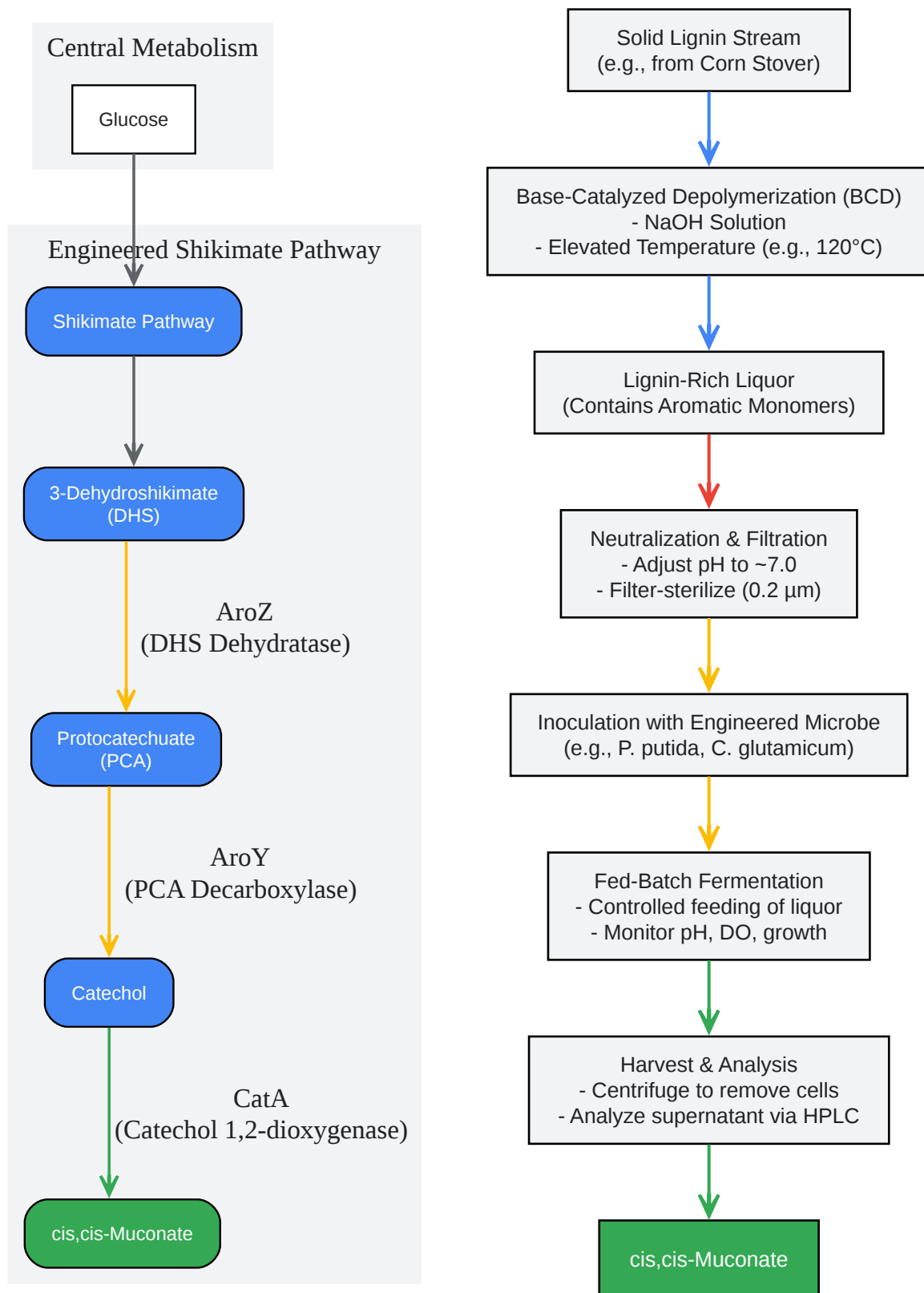
Biosynthesis

The production of ccMA in microbes is primarily funneled through the central intermediate, catechol. Catechol is then cleaved by the enzyme catechol 1,2-dioxygenase (CatA) to form **cis,cis-muconate**. The pathways differ in how catechol is generated.

The β -Ketoadipate Pathway (Catechol Branch)

This is the primary catabolic route for aromatic compounds in many soil bacteria. Aromatics like benzoate, phenol, and guaiacol are first converted to catechol.^[1] To enable ccMA accumulation, the downstream enzyme muconate cycloisomerase (CatB) is knocked out.





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